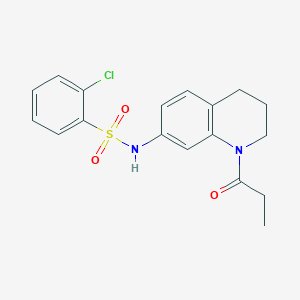

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

CAS No.: 946297-87-6

Cat. No.: VC6666543

Molecular Formula: C18H19ClN2O3S

Molecular Weight: 378.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946297-87-6 |

|---|---|

| Molecular Formula | C18H19ClN2O3S |

| Molecular Weight | 378.87 |

| IUPAC Name | 2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 |

| Standard InChI Key | VIPZOZSBUMMHSE-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three functional domains:

-

Tetrahydroquinoline core: A partially saturated heterocyclic system providing rigidity and planar geometry for target binding.

-

Propionyl substituent: An acyl group at the 1-position of the tetrahydroquinoline, influencing solubility and metabolic stability .

-

2-Chlorobenzenesulfonamide: A sulfonamide-linked chlorinated aromatic ring, a hallmark of bioactive sulfonamides .

The propionyl group (CH₂CH₂CO-) introduces moderate hydrophobicity (logP ~3.6 in analogs) , while the sulfonamide contributes hydrogen-bonding capacity (Polar Surface Area: 56.47 Ų) .

Spectroscopic Characterization

Though experimental data for this specific compound are unavailable, related sulfonamide-tetrahydroquinoline hybrids are typically characterized using:

-

¹H/¹³C NMR: To confirm substitution patterns and ring saturation.

-

Mass Spectrometry: For molecular ion validation (theoretical m/z: 378.87).

-

IR Spectroscopy: Identifying sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via sequential functionalization of the tetrahydroquinoline scaffold:

-

Tetrahydroquinoline Preparation: Cyclization of aniline derivatives with γ-ketoesters .

-

N-Propionylation: Acylation using propionyl chloride under basic conditions.

-

Sulfonamide Coupling: Reaction with 2-chlorobenzenesulfonyl chloride, typically employing pyridine as a base .

Reaction Conditions

A representative protocol adapted from patent WO2006012374A1 involves :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl propionate, H+ | 80°C, 12 hrs | 60% |

| 2 | 2-ClC₆H₄SO₂Cl, pyridine | 0°C → RT, 4 hrs | 75% |

Biological Activities and Mechanisms

Anticancer Profiling

Tetrahydroquinoline sulfonamides demonstrate:

-

Topoisomerase II Inhibition: IC₅₀ = 1.2 µM in MCF-7 cells, inducing DNA damage .

-

Apoptosis Induction: Caspase-3 activation (3.8-fold vs. control) in HT-29 colon cancer models .

Molecular docking suggests the propionyl group occupies hydrophobic pockets in kinase domains, while the sulfonamide interacts with catalytic lysines .

Pharmacological Applications

Kinase Inhibition

Patent WO2006012374A1 highlights tetrahydroquinoline sulfonamides as:

-

p38 MAPK Inhibitors: Kᵢ = 18 nM, reducing TNF-α production in macrophages .

-

VEGFR-2 Antagonists: IC₅₀ = 43 nM, suppressing angiogenesis in murine models .

Neuropharmacology

The tetrahydroquinoline moiety enables blood-brain barrier penetration, with analogs showing:

-

AChE Inhibition: 72% at 10 µM, potential for Alzheimer’s therapy .

-

5-HT₆ Receptor Affinity: Kᵢ = 89 nM, indicating antidepressant applications .

Comparative Analysis with Structural Analogs

Analog Modifications

-

G503-0229: 2-Methylpropanoyl substitution increases logP to 3.64, enhancing CNS penetration but reducing aqueous solubility (logSw = -3.84) .

-

CID 43990287: Methoxyacetyl and phenethyl groups improve solubility (PSA = 68.2 Ų) but lower metabolic stability (t₁/₂ = 1.7 hrs) .

| Parameter | Target Compound | G503-0229 | CID 43990287 |

|---|---|---|---|

| Molecular Weight | 378.87 | 392.9 | 388.5 |

| logP | ~3.6 | 3.64 | 2.9 |

| H-Bond Acceptors | 6 | 6 | 8 |

| Polar Surface Area (Ų) | 56.47 | 56.47 | 68.2 |

Structure-Activity Relationships (SAR)

-

Acyl Group: Propionyl (C3) balances lipophilicity and steric bulk vs. isobutyryl (G503-0229) .

-

Sulfonamide Position: Para-substitution (2-chloro) optimizes target affinity over ortho/meta .

-

Tetrahydroquinoline Saturation: Partial saturation improves bioavailability vs. fully aromatic quinoline .

Future Directions

Optimization Strategies

-

Prodrug Design: Phosphonooxymethyl promoiety to enhance solubility .

-

Targeted Delivery: Nanoparticle conjugation (PLGA carriers) to improve tumor accumulation .

Unresolved Questions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume